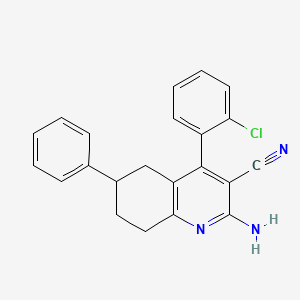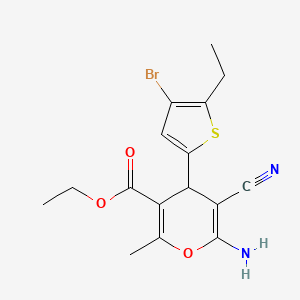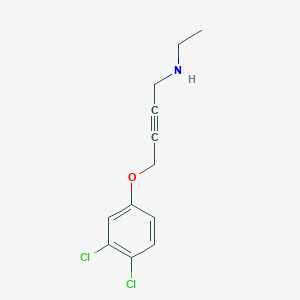
3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride is a synthetic organic compound that belongs to the isoquinoline class. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by its complex structure, which includes multiple functional groups such as methoxy, ethyl, and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride typically involves multi-step organic reactions. The starting materials might include substituted benzaldehydes and amines, which undergo condensation reactions to form the isoquinoline core. Subsequent steps may involve alkylation, methylation, and methoxylation to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and catalyst use to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the aromatic ring or the nitrogen atom in the isoquinoline structure, potentially forming dihydroisoquinolines.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce dihydroisoquinolines.
Wissenschaftliche Forschungsanwendungen
3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural complexity.
Medicine: Could be investigated for pharmacological properties, such as potential therapeutic effects or as a lead compound for drug development.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the aromatic ring.
Isoquinoline: The parent compound of the class, lacking the additional functional groups.
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Uniqueness
3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Eigenschaften
IUPAC Name |
3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2.ClH/c1-6-22(7-2)14-17-12-19(24-4)20(25-5)13-18(17)21(23-22)16-10-8-15(3)9-11-16;/h8-13H,6-7,14H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFNQRCCSNWZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC(=C(C=C2C(=N1)C3=CC=C(C=C3)C)OC)OC)CC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(3,3-DIPHENYLPROPYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B5254061.png)
![6-(methylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5254068.png)
![1-amino-5-(1-piperidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5254074.png)
![1-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5254093.png)
![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B5254105.png)
![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B5254123.png)

![methyl N-({2-[(8-quinolinyloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-D-alaninate](/img/structure/B5254136.png)


![11-(3,4-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one hydrochloride](/img/structure/B5254155.png)
![5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5254162.png)
![ethyl 7-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B5254168.png)
![1-{[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5254189.png)
